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Compound of Interest

Compound Name:
2-Amino-5-bromo-3-

(hydroxymethyl)pyridine

Cat. No.: B029392 Get Quote

CAS Number: 335031-01-1

Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Amino-5-bromo-3-
(hydroxymethyl)pyridine, a pivotal building block in modern medicinal chemistry. Designed

for researchers, scientists, and drug development professionals, this document delves into the

compound's synthesis, physicochemical properties, and its critical role as a versatile

intermediate in the creation of targeted therapeutics, with a particular focus on kinase

inhibitors.

Introduction: A Versatile Pyridine Scaffold
2-Amino-5-bromo-3-(hydroxymethyl)pyridine is a substituted pyridine derivative that has

garnered significant attention in the pharmaceutical industry.[1] Its structure is characterized by

a pyridine ring functionalized with an amino group, a bromine atom, and a hydroxymethyl

group. This unique arrangement of functional groups imparts a desirable combination of

reactivity and structural features, making it an invaluable starting material for the synthesis of

complex heterocyclic systems.[2] The amino group serves as a key nucleophile and a

hydrogen bond donor, the bromine atom provides a handle for cross-coupling reactions, and

the hydroxymethyl group offers a site for further functionalization or can influence the

molecule's solubility and pharmacokinetic properties. Consequently, this compound is a sought-

after intermediate in the synthesis of a variety of biologically active molecules.[1]
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Synthesis and Mechanistic Insights
The preparation of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine is a critical process for its

application in drug discovery. A common and effective method involves the electrophilic

bromination of 2-amino-3-(hydroxymethyl)pyridine.

Synthetic Protocol
A typical laboratory-scale synthesis involves the dropwise addition of bromine to a solution of 2-

amino-3-(hydroxymethyl)pyridine in acetic acid at room temperature.[1] The reaction mixture is

stirred overnight to ensure complete conversion. The product is then isolated through a workup

procedure that involves neutralization, extraction, and purification.[1]

Causality in Experimental Choices
The choice of acetic acid as a solvent is strategic; it protonates the pyridine nitrogen, which

deactivates the ring towards electrophilic attack, thus moderating the reactivity of the highly

activating amino group and preventing over-bromination. The amino group is a strong ortho-,

para-director. In the 2-aminopyridine system, the 5-position is para to the amino group, making

it the most electron-rich and sterically accessible site for electrophilic substitution. The slow,

dropwise addition of bromine helps to control the exothermic nature of the reaction and further

minimizes the formation of di-brominated byproducts.

Mechanism of Electrophilic Bromination
The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The pyridine

ring, activated by the amino group, acts as a nucleophile, attacking the electrophilic bromine.

This results in the formation of a resonance-stabilized carbocation intermediate, often referred

to as a sigma complex or Wheland intermediate.[3] The subsequent loss of a proton from the 5-

position restores the aromaticity of the pyridine ring, yielding the desired 2-Amino-5-bromo-3-
(hydroxymethyl)pyridine.[3]
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Caption: Synthetic workflow for 2-Amino-5-bromo-3-(hydroxymethyl)pyridine.

Physicochemical Properties
A summary of the key physicochemical properties of 2-Amino-5-bromo-3-
(hydroxymethyl)pyridine is presented in the table below for easy reference.

Property Value

CAS Number 335031-01-1[4]

Molecular Formula C₆H₇BrN₂O[4]

Molecular Weight 203.04 g/mol [4]

Appearance Solid[5]

Purity ≥98%[5]

InChI Key HIVQAWXDBPYNDU-UHFFFAOYSA-N[4]
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Applications in Drug Discovery: A Gateway to
Kinase Inhibitors
The strategic placement of functional groups on the 2-Amino-5-bromo-3-
(hydroxymethyl)pyridine scaffold makes it a valuable precursor for the synthesis of various

kinase inhibitors, a class of targeted cancer therapeutics.[6]

Role as a Key Building Block
The bromine atom at the 5-position serves as a versatile handle for palladium-catalyzed cross-

coupling reactions, such as the Suzuki-Miyaura coupling.[7] This allows for the introduction of a

wide range of aryl and heteroaryl moieties, which can be tailored to interact with the active site

of a target kinase. The amino group at the 2-position is often crucial for establishing key

hydrogen bonding interactions with the hinge region of the kinase, a critical determinant of

binding affinity.[7]

Example: Synthesis of Tyrosine Kinase Inhibitors
Derivatives of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine are utilized in the synthesis of

potent tyrosine kinase inhibitors.[8] These inhibitors play a crucial role in cancer therapy by

blocking the signaling pathways that drive tumor cell proliferation and survival. For instance,

this scaffold can be elaborated into fused heterocyclic systems, such as pyrido[2,3-

d]pyrimidinones, which have shown promise as selective inhibitors of kinases like Threonine

Tyrosine Kinase (TTK).[9]
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Caption: General mechanism of action for kinase inhibitors.

Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-
Amino-5-bromo-3-(hydroxymethyl)pyridine.

Hazard Identification
This compound is classified as an irritant.[2] It may cause skin, eye, and respiratory irritation.[2]

It is also harmful if swallowed.[2]

Recommended Handling Procedures
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety

goggles, chemical-resistant gloves, and a lab coat.
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Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of

dust or vapors.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents.[7]

Spills: In case of a spill, avoid generating dust.[7] Use appropriate absorbent material and

dispose of it in a sealed container as hazardous waste.[7]

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at

least 15 minutes. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

Detailed Experimental Protocol: Synthesis of 2-
Amino-5-bromo-3-(hydroxymethyl)pyridine
This protocol provides a detailed, step-by-step methodology for the synthesis of 2-Amino-5-
bromo-3-(hydroxymethyl)pyridine.

Materials:

2-amino-3-(hydroxymethyl)pyridine

Bromine

Acetic acid

Saturated aqueous solution of potassium carbonate

Ethyl acetate

Saturated aqueous solution of sodium chloride (brine)

Anhydrous sodium sulfate

Pentane

Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-

amino-3-(hydroxymethyl)pyridine (1.0 equivalent) in acetic acid.

At room temperature, add bromine (1.2 equivalents) dropwise to the solution over a period of

1 hour.

Stir the reaction mixture overnight at room temperature.

Concentrate the reaction mixture to dryness under reduced pressure.

Partition the residue between a saturated aqueous solution of potassium carbonate and ethyl

acetate.

Separate the aqueous layer and extract it twice with ethyl acetate.

Combine the organic phases and wash with a saturated aqueous solution of sodium

chloride.

Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate to

dryness.

Triturate the residue with pentane to afford the title product as a solid.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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